9-Undecynoic acid methyl ester
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Overview
Description
9-Undecynoic acid methyl ester is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is a derivative of undecynoic acid, where the carboxylic acid group is esterified with methanol. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-undecynoic acid methyl ester typically involves the esterification of 9-undecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
9-Undecynoic acid+Methanol→9-Undecynoic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the ester product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 9-Undecynoic acid or 9-undecynone.
Reduction: 9-Undecynol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
9-Undecynoic acid methyl ester is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-undecynoic acid methyl ester involves its interaction with biological membranes and enzymes. It can modulate the activity of enzymes by binding to their active sites or altering membrane fluidity. This compound has been shown to induce oxidative stress in microbial cells, leading to cell membrane damage and inhibition of cell growth .
Comparison with Similar Compounds
Methyl 10-undecenoate: An unsaturated fatty acid ester with similar applications in polymer chemistry and organic synthesis.
Undecylenic acid methyl ester: Another ester derivative of undecylenic acid, used in similar research and industrial applications.
Uniqueness: 9-Undecynoic acid methyl ester is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in click chemistry and other specialized synthetic applications .
Properties
IUPAC Name |
methyl undec-9-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHKSZKHOFXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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